molecular formula C18H20FN5 B2458571 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415489-89-1

2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2458571
CAS No.: 2415489-89-1
M. Wt: 325.391
InChI Key: NRNLRXFAPIVTTL-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a tert-butyl group, and a fluoropyrimidine moiety

Properties

IUPAC Name

2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5/c1-18(2,3)16-22-14-6-4-5-7-15(14)24(16)13-10-23(11-13)17-20-8-12(19)9-21-17/h4-9,13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNLRXFAPIVTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the benzodiazole intermediate. The fluoropyrimidine moiety is then attached using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations would include the availability and cost of starting materials, reaction yields, and the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts for cross-coupling reactions, halogenated solvents for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropyrimidine moiety can enhance binding affinity and specificity, while the azetidine ring may improve the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of structural features, including the benzodiazole core, azetidine ring, and fluoropyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

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